3-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Labeling Techniques
The preparation and labeling of related benzamide derivatives have been demonstrated, such as in the synthesis of sulpiride, where carbon 14 was introduced for tracer studies in biological systems (Noel et al., 1972). This highlights the potential for using advanced synthesis and labeling methods for the study of benzamide derivatives in biological research and drug development.
Analytical and Detection Methods
High-performance liquid chromatography (HPLC) with fluorescence detection has been utilized for the quantitative analysis of sulpiride, a related compound, in body fluids, offering a method for the sensitive and specific detection of benzamide derivatives in biological samples (Alfredsson et al., 1979). This indicates the applicability of sophisticated analytical techniques for studying the pharmacokinetics and distribution of benzamide derivatives.
Anticancer Research
Research on N-(pyridin-3-yl)benzamide derivatives has shown moderate to good anticancer activity against several human cancer cell lines, including breast, lung, and prostate cancers (Mohan et al., 2021). This suggests the potential therapeutic applications of benzamide derivatives in oncology, underscoring their relevance in drug discovery and development for cancer treatment.
Methodological Developments in Synthesis
The concise preparation of stable cyclic sulfamidate intermediates for the synthesis of chiral active diamine derivatives demonstrates advanced synthetic methodologies that could be applicable to the preparation of benzamide derivatives (Rousseau et al., 2015). Such methodologies are crucial for developing pharmacologically active compounds with specific stereochemical configurations.
Mechanism of Action
Target of Action
It is known that similar compounds with indole and pyridine scaffolds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been shown to interact with their targets and cause significant changes . For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to show moderate to good activity against various human cancer cell lines .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[2-(pyridin-3-ylmethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-6-2-5-14(10-15)16(20)18-8-9-24(21,22)19-12-13-4-3-7-17-11-13/h2-7,10-11,19H,8-9,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYPQBUYRJKDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.